molecular formula C13H27ClN2 B1446880 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride CAS No. 1823248-70-9

1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride

Cat. No. B1446880
M. Wt: 246.82 g/mol
InChI Key: MCRMJOHJUBSZAC-UHFFFAOYSA-N
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Description

“1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride” is a compound with the molecular formula C13H27ClN2 and a molecular weight of 246.82 . Piperidines, the core structure of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives, like “1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride”, is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of many research studies .


Molecular Structure Analysis

The molecular structure of “1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives, including “1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride” include a molecular weight of 246.82 and a molecular formula of C13H27ClN2 . Other specific properties like boiling point and storage conditions are not mentioned in the search results .

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

  • Anticancer Agents : A study detailed the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated as anticancer agents. Some of these compounds showed promising results against various cancer cell lines, highlighting the potential of piperidine derivatives in anticancer drug development (A. Rehman et al., 2018).

Synthesis Techniques

  • Piperidine Derivatives Synthesis : Research focusing on the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate in pharmaceutical synthesis, demonstrates the importance of piperidine derivatives in developing therapeutic agents. The study reports a successful synthesis method with significant yield (Shen Li, 2012).

Molecular Structure Analysis

  • Crystal Structure and Molecular Docking : Another study presented the crystal structure determination, Hirshfeld surface analysis, and quantum computational studies of a polysubstituted piperidin-4-one, indicating its role as a RORc inhibitor. This work underscores the utility of piperidine derivatives in structural biology and drug discovery (R. V., R. C, 2021).

Biological Activity Screening

  • Antibacterial Activity : Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and their screening for antibacterial activity showcases the potential of piperidine derivatives as antibacterial agents. The study found moderate inhibitors but highlighted one compound as particularly active against several bacterial strains (Kashif Iqbal et al., 2017).

Future Directions

Piperidines, including “1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride”, continue to be a significant area of research in the pharmaceutical industry . The development of efficient methods for the synthesis of substituted piperidines is an ongoing focus, and these compounds are expected to continue playing a significant role in drug design .

properties

IUPAC Name

1-ethyl-4-(piperidin-2-ylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.ClH/c1-2-15-9-6-12(7-10-15)11-13-5-3-4-8-14-13;/h12-14H,2-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRMJOHJUBSZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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